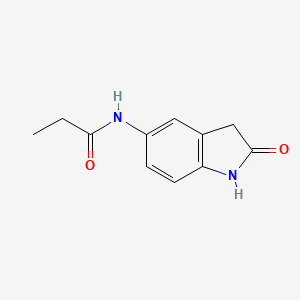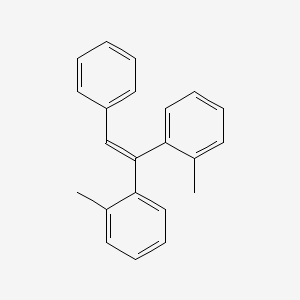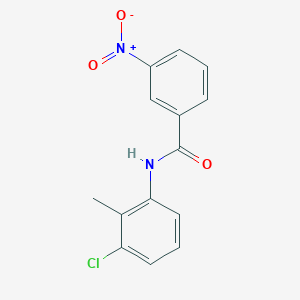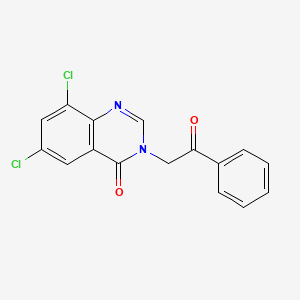
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a unique organosilicon compound with the molecular formula C48H40Cl2Si4. This compound is characterized by its eight phenyl groups and two chlorine atoms attached to a tetrasilane backbone.
Méthodes De Préparation
The synthesis of 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a chlorosilane precursor to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Analyse Des Réactions Chimiques
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, treatment with sodium methoxide can replace the chlorine atoms with methoxy groups.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form phenol derivatives, while reduction reactions can lead to the formation of hydrogenated products.
Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon frameworks.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of other organosilicon compounds, which are valuable in various organic reactions.
Mécanisme D'action
The mechanism by which 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. The phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The chlorine atoms serve as reactive sites for further functionalization, allowing the compound to participate in a variety of chemical transformations .
Comparaison Avec Des Composés Similaires
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be compared with other similar organosilicon compounds, such as:
- 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- 1,4-Divinyl-1,1,2,2,3,3,4,4-octamethyltetrasilane
- 1,1,2,2,3,3,4,4-Octaphenyltetrasilane
These compounds share a similar tetrasilane backbone but differ in the substituents attached to the silicon atoms.
Propriétés
Numéro CAS |
13498-31-2 |
|---|---|
Formule moléculaire |
C48H40Cl2Si4 |
Poids moléculaire |
800.1 g/mol |
Nom IUPAC |
chloro-[[[chloro(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40Cl2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
Clé InChI |
UMGYNDKGUGCSKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)









